Methyl 2-aminopyridine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-aminopyridine-4-carboxylate and its derivatives involves various chemical strategies. For instance, a series of methyl-2-aminopyridine-4-carboxylate derivatives were synthesized to determine their in vitro antimicrobial activity. These compounds were confirmed through elemental analyses, FT-IR, and 1H NMR spectral studies, with some showing good antimicrobial activity (Nagashree et al., 2013). Another study presented the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through a series of reactions, highlighting the compound's versatility in chemical transformations (Shi Qunfeng et al., 2012).
Molecular Structure Analysis
The molecular structure of Methyl 2-aminopyridine-4-carboxylate derivatives is crucial for understanding their chemical behavior. Studies have utilized techniques like X-ray diffraction, IR, and NMR spectroscopy to elucidate the structures of these compounds, providing insights into their molecular geometries and structural characteristics. For example, the molecular and crystal structures, along with vibrational studies and quantum chemical calculations of nitro derivatives of 2-amino-4-methylpyridine, were determined, showcasing the stability and structural details of these compounds (Bryndal et al., 2012).
Chemical Reactions and Properties
Methyl 2-aminopyridine-4-carboxylate undergoes various chemical reactions, offering a broad spectrum of applications. For instance, it participates in metal/organo relay catalysis in a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, demonstrating its utility in complex chemical transformations (Galenko et al., 2015). Another example includes its role in the electrocatalytic carboxylation with CO2 in ionic liquid, showcasing its potential in environmentally friendly chemical processes (Feng et al., 2010).
Scientific Research Applications
Study of Chemical and Physical Properties
It is used for studying the 1,4-dimers formed by ultraviolet irradiation of 2-aminopyridines and 2-pyridones (Taylor & Kan, 1963).
Double-Proton Transfer Research
The compound aids in studying double-proton transfer in complexes of 2-aminopyridine and carboxylic acids (Konijnenberg, Huizer, & Varma, 1990).
Synthesis of Complex Solid Forms
It's utilized in studying crystalline adducts of substituted salicylic acids with 4-aminopyridine, including hydrates and solvates (Montis & Hursthouse, 2012).
Synthesis of Functionalized 4-Aminopyridines
The compound is crucial in the synthesis of functionalized 4-aminopyridines, allowing for the introduction of various amino groups and the synthesis of bicyclic pyridines (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).
Catalysis in Organic Reactions
It catalyzes asymmetric Michael additions of ketones to nitroalkenes and modulates asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of Oligo-4-Aminopyridine
The compound is used in the synthesis of oligo-4-aminopyridine and its oligomer-metal complexes (Kaya & Koyuncu, 2003).
Synthesis of Anticancer Drugs
It plays a role in the synthesis of the anticancer drug DACA (Gamage, Spicer, Rewcastle, & Denny, 1997).
Generation of Multiple-Component Crystals
The molecule is robust for generating multiple-component crystals in compounds containing 2-aminopyridine and carboxylic acid moieties (Bis & Zaworotko, 2005).
Pharmacological Activities
It exhibits antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, & Somma, 1982).
Synthesis of Methylated Derivatives
It's used in the syntheses of its methylated derivatives, which have increased lipophilicity (Katrusiak, Piechowiak, & Katrusiak, 2011).
Potential Therapeutic and Imaging Applications
Derivatives of 4-aminopyridine block voltage-gated potassium channels and are candidates for therapy and imaging (Rodríguez-Rangel, Bravin, Ramos-Torres, Brugarolas, & Sánchez-Rodríguez, 2020).
Inhibition of Cholinesterase
Methyl 2-aminopyridine-4-carboxylate derivatives facilitate neuromuscular transmission by inhibiting cholinesterase (Kiloh, Harvey, & Glover, 1981).
Antimicrobial Activity
Certain derivatives exhibit good antimicrobial activity in vitro (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Safety And Hazards
Future Directions
Aminopyridines, including “Methyl 2-aminopyridine-4-carboxylate”, have been extensively studied in the last few decades owing to their interesting biological activities . They have been synthesized from a variety of compounds and have shown a wide range of biological activities . The significance of these studies is on the various synthetic methods revealed, which may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .
properties
IUPAC Name |
methyl 2-aminopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWWNEYBEFASMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284984 | |
Record name | Methyl 2-aminopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminoisonicotinate | |
CAS RN |
6937-03-7 | |
Record name | 6937-03-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-aminopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-aminopyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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